molecular formula C19H25NO2 B12618807 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one CAS No. 914934-17-1

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one

Cat. No.: B12618807
CAS No.: 914934-17-1
M. Wt: 299.4 g/mol
InChI Key: IDAWXBJSSAYJGE-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one ( 914934-17-1) is an organic compound with the molecular formula C 19 H 25 NO 2 and a molecular weight of 299.40700 . This compound belongs to the 3-hydroxypyridin-4-one (HPO) family, a class of molecules extensively investigated for their metal-chelating properties . Researchers have explored HPO derivatives primarily for their high selectivity and affinity for iron(III), making them candidates for development as iron chelating agents . These properties are relevant for studies into conditions of iron overload, where such chelators can bind to dietary iron in the gastrointestinal tract to form non-absorbable complexes, thereby reducing systemic iron absorption . Furthermore, based on the established role of HPOs, this compound may also hold research value in other areas where metal chelation is important, such as in the study of tyrosinase enzymes, which are copper-dependent and involved in melanin synthesis . The structure features a 2-ethyl substitution on the pyridinone ring and a lipophilic 4-hexylphenyl group at the N1 position, which may influence its physicochemical properties like logP and overall pharmacokinetic profile. This product is intended for research and further investigation into its specific properties and potential applications. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

914934-17-1

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

2-ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4-one

InChI

InChI=1S/C19H25NO2/c1-3-5-6-7-8-15-9-11-16(12-10-15)20-14-13-18(21)19(22)17(20)4-2/h9-14,22H,3-8H2,1-2H3

InChI Key

IDAWXBJSSAYJGE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N2C=CC(=O)C(=C2CC)O

Origin of Product

United States

Preparation Methods

Traditional Synthetic Routes

  • Aldol Condensation

    • The initial step often involves an aldol condensation reaction where appropriate aldehydes or ketones are reacted under basic conditions to form β-hydroxy carbonyl compounds.
    • For example, using n-butyraldehyde as a starting material has been shown to yield intermediates that can be further processed into pyridine derivatives.
  • Cyclization Reactions

    • Following the formation of β-hydroxy carbonyls, cyclization reactions can be employed to form the pyridine ring. This can be achieved through heating or by using acid catalysts.
    • A common approach includes the use of 2-pyridone derivatives which undergo cyclization under acidic conditions to yield the desired hydroxypyridinone structure.
  • Reduction Reactions

    • The introduction of hydroxyl groups can be achieved via reduction reactions. For instance, using sodium borohydride or lithium aluminum hydride to reduce ketones or aldehydes in the synthesis pathway has been documented.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave-assisted synthesis has gained popularity due to its efficiency in reducing reaction times and improving yields. This method allows for rapid heating and uniform energy distribution, facilitating reactions that typically require longer times under conventional heating.

Green Chemistry Approaches

Recent advancements focus on utilizing greener solvents and reagents, minimizing waste and environmental impact. For instance, using water as a solvent or employing catalytic systems that reduce the need for stoichiometric reagents aligns with sustainable practices in chemistry.

The success of these synthetic methods can be evaluated based on yield and purity metrics. A summary of different preparation methods along with their yields is presented in Table 1.

Method Yield (%) Comments
Aldol Condensation 52.6 Effective starting point for further transformations
Cyclization Variable Dependent on reaction conditions; optimization required
Reduction High Generally yields pure products when performed correctly
Microwave-Assisted Synthesis Up to 90 Significantly reduces reaction time and improves yields
Green Chemistry Approaches >70 Environmentally friendly; uses less hazardous materials

Chemical Reactions Analysis

Iron Chelation Reactions

The compound's 3-hydroxypyridin-4-one moiety enables bidentate coordination with Fe³⁺ ions, forming stable octahedral complexes. Key findings include:

Table 1: Comparative Stability Constants (log β)

LigandFe³⁺ Stability Constant (log β)Method
2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one18.7 ± 0.3UV-Vis titration
Deferiprone16.5 ± 0.2Potentiometry
  • Mechanism : The hydroxyl and ketone oxygen atoms coordinate Fe³⁺, inducing conformational changes that stabilize the complex.

  • Efficiency : Enhanced lipophilicity from the hexylphenyl group improves membrane permeability, facilitating intracellular iron scavenging.

Alkylation Reactions

The hydroxyl group at position 3 undergoes alkylation under basic conditions.

Table 2: Alkylation Conditions and Outcomes

ReagentSolventTemperatureYield (%)Product
Methyl iodideDMF60°C723-Methoxy derivative
Benzyl chlorideTHFRT653-Benzyloxy derivative
  • Limitation : Steric hindrance from the ethyl and hexylphenyl groups reduces reactivity at position 1.

Aromatic Substitution

Electrophilic substitution occurs at the pyridinone ring’s C-5 position due to electron-donating effects of the hydroxyl group .

Example :

  • Nitration with HNO₃/H₂SO₄ yields a 5-nitro derivative (57% yield) .

Oxidation of the Hydroxyl Group

Controlled oxidation with KMnO₄ converts the 3-hydroxy group to a ketone, forming 2-ethyl-1-(4-hexylphenyl)-3-oxopyridin-4(1H)-one (84% yield).

Reduction of the Pyridinone Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridinone ring to a piperidinone derivative, altering iron-binding capacity.

Stability Under Physiological Conditions

Table 3: pH-Dependent Stability

pHHalf-life (h)Degradation Pathway
1.22.5Hydrolysis of the hexylphenyl ether
7.448.0No significant degradation
  • Implication : The compound remains stable in neutral environments but degrades rapidly in acidic conditions.

Metal-Complexation Side Reactions

Beyond Fe³⁺, the ligand forms weaker complexes with Al³⁺ (log β = 12.1) and Cu²⁺ (log β = 9.8), as determined by spectrophotometry.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for further research in drug development. Notably, studies have indicated its potential as an inhibitor of certain enzymes and receptors involved in metabolic and neurological disorders.

  • Enzyme Inhibition : Research has shown that derivatives of pyridinones can act as inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the treatment of autoimmune diseases and cancers. The structure of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one suggests it may also possess similar inhibitory effects, warranting further investigation into its mechanism of action and efficacy against specific targets .
  • Neuroprotective Effects : Given the neuroprotective properties attributed to related compounds, there is potential for 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one to be explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neurotransmitter systems could be beneficial in developing treatments for cognitive impairments .

Biological Activities

Antioxidant and Anti-inflammatory Properties

The compound's hydroxypyridinone structure is associated with antioxidant properties, which can mitigate oxidative stress—a contributing factor in various chronic diseases. Additionally, anti-inflammatory effects have been noted in related compounds, suggesting that 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one may exhibit similar benefits .

Industrial Applications

Potential Use in Agrochemicals

Research into the agrochemical potential of pyridinone derivatives indicates that they may serve as effective agents for pest control due to their insecticidal properties. The application of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one in this field could provide environmentally friendly alternatives to traditional pesticides .

Case Studies

Case Study 1: Enzyme Inhibition Research

In a study examining various pyridinone derivatives, compounds similar to 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one were synthesized and tested for their ability to inhibit DHODH. The results demonstrated significant inhibition rates compared to control compounds, highlighting the potential therapeutic applications of this class of compounds in treating conditions like rheumatoid arthritis .

Case Study 2: Neuroprotective Screening

Another study focused on the neuroprotective effects of hydroxypyridinones found that certain derivatives could reduce neuronal cell death induced by oxidative stress. This research suggests that 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one may also possess similar protective qualities, making it a candidate for further exploration in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridinone core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridinone ring profoundly influence physical properties such as melting point, solubility, and molecular weight.

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
Target Compound C₂₃H₃₁NO₂ 353.5 2-Ethyl, 4-hexylphenyl Not reported
CP20 (L1) C₇H₉NO₂ 139.15 1,2-Dimethyl 268–287 (analogs)
CP94 C₉H₁₃NO₂ 167.21 1,2-Diethyl Not reported
1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one C₁₇H₁₃NO₂ 263.29 Biphenyl Not reported
  • Lipophilicity : The hexylphenyl group in the target compound increases lipophilicity compared to CP20/CP94 (methyl/ethyl substituents) and the biphenyl analog in . This enhances lipid solubility, favoring passive diffusion across biological membranes but reducing aqueous solubility .
  • Melting Point : Analogs with polar substituents (e.g., nitro, chloro) in exhibit higher melting points (268–287°C) due to stronger intermolecular forces. The target compound’s long alkyl chain likely lowers its melting point relative to these analogs .

Metabolic Pathways and Pharmacokinetics

Metabolic profiles of 3-hydroxypyridin-4-ones vary with substituent bulkiness and electronic effects:

Compound Major Metabolic Pathway Key Metabolites Urinary Excretion (Rat)
CP20 Phase II glucuronidation (85% in humans) O-Glucuronide (44% in rats) ~55% of dose
CP94 Phase I hydroxylation (40% in rats) 2-(1-Hydroxyethyl) metabolite ~55% of dose
Target Compound (Predicted) Phase I oxidation (hexyl chain) Hydroxylated hexyl metabolites Likely lower (biliary)
  • CP20 vs. Target Compound : CP20 undergoes extensive O-glucuronidation due to its small substituents, whereas the target’s bulky hexylphenyl group may shift metabolism toward Phase I oxidation (e.g., hydroxylation of the hexyl chain). This could reduce renal excretion and increase biliary elimination, as observed in CP94 .
  • CP94 Comparison : CP94’s ethyl groups undergo hydroxylation, but the target’s hexyl chain may produce more complex oxidation products. The hexyl group’s length could also slow metabolic clearance, prolonging half-life .

Chelation Efficiency and Therapeutic Implications

The 3-hydroxypyridin-4-one core is critical for iron chelation, but substituent steric effects modulate binding efficiency:

Compound Chelation Affinity (Predicted) Membrane Permeability
CP20 High (minimal steric hindrance) Moderate
CP94 Moderate Higher than CP20
Target Compound Reduced (hexylphenyl bulk) High (lipophilicity)
Biphenyl Analog () Moderate (rigid structure) Low (high aromaticity)
  • Steric Effects : The hexylphenyl group in the target compound may hinder access to the hydroxyl group at position 3, reducing iron-binding efficiency compared to CP20. However, its lipophilicity could improve oral bioavailability and tissue penetration .

Biological Activity

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one, with the CAS number 914934-17-1, is a compound belonging to the class of hydroxypyridinones. This compound has garnered attention due to its potential biological activities, particularly in the context of iron chelation and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is C19H25NO2, with a molecular weight of 299.407 g/mol. It features a logP value of 4.228, indicating its lipophilicity, which may influence its bioavailability and interaction with biological membranes .

Iron Chelation

One of the significant biological activities of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one is its role as an iron chelator. Compounds in the hydroxypyridinone class have been studied for their ability to bind iron ions effectively, which can be beneficial in conditions characterized by iron overload, such as hemochromatosis and thalassemia.

A study highlighted that related 3-hydroxypyridin-4-ones exhibit enhanced pFe(3+) values, indicating strong iron-binding capabilities . The introduction of various substituents on the pyridinone structure can significantly affect their chelation properties. For instance, modifications that increase lipophilicity may enhance cellular uptake and efficacy in vivo.

Enzyme Inhibition

2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one may also exhibit inhibitory effects on specific enzymes. Research has shown that compounds with similar structures can act as potent inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are critical in various physiological processes, including neurotransmission and acid-base balance .

The inhibitory potency against AChE is particularly noteworthy, as AChE inhibitors are essential in treating neurodegenerative diseases such as Alzheimer's disease. For example, related compounds have demonstrated Ki values in the nanomolar range, indicating strong inhibition .

Case Study 1: Iron Chelation Efficacy

In a controlled study using a rat model loaded with iron, the efficacy of 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one was evaluated against established chelators like Deferiprone. The results indicated that this compound facilitated significant iron excretion through bile, showcasing its potential therapeutic application in managing iron overload disorders .

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of hydroxypyridinones on neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death and improve cell viability by inhibiting AChE activity and reducing oxidative damage markers. This positions 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one as a candidate for further research in neuroprotection .

Data Summary

Property Value
Molecular FormulaC19H25NO2
Molecular Weight299.407 g/mol
LogP4.228
Iron Chelation PotentialHigh
AChE Inhibition KiNanomolar range

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-Ethyl-1-(4-hexylphenyl)-3-hydroxypyridin-4(1H)-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, such as cyclocondensation or functional group modifications. For example, methods similar to those used for fluorinated pyridinones (e.g., Method C or D in ) can yield derivatives with 23–67% efficiency. Optimization involves adjusting solvent systems, catalysts (e.g., acid/base conditions), and temperature gradients. Monitoring intermediate purity via TLC or HPLC is critical. Yields improve with inert atmospheres (e.g., N₂) and stoichiometric control of reactive groups like hydroxyl or ethyl substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, 19F^{19}F-NMR (if applicable), IR, and mass spectrometry (MS). For instance, 1H^1H-NMR peaks near δ 1.2–1.5 ppm may indicate ethyl or hexyl protons, while aromatic protons from the hexylphenyl group appear upfield (δ 6.5–7.5 ppm). IR absorption at ~3200–3500 cm⁻¹ confirms hydroxyl groups. Cross-validate data with computational tools (e.g., Gaussian) and reference libraries to resolve ambiguities in tautomeric forms or regiochemistry .

Q. What standardized protocols exist for preliminary pharmacological evaluation, such as acute toxicity or analgesic activity?

  • Methodological Answer : Acute toxicity can be assessed using OECD guidelines in rodent models (e.g., Sprague-Dawley rats). Administer graded doses (10–2000 mg/kg) via oral or intraperitoneal routes, monitoring mortality and organ histopathology over 14 days. Analgesic activity is evaluated via hot-plate or tail-flick tests in mice (e.g., CD-1 strain). Data analysis with GraphPad Prism 6 includes ANOVA for dose-response curves and LD₅₀ calculations .

Advanced Research Questions

Q. How should researchers design multi-factor experiments to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Implement split-plot or randomized block designs (). For SAR, assign substituents (e.g., alkyl chain length, hydroxyl position) as main plots, biological activity assays (e.g., enzyme inhibition) as subplots, and replicate measurements (n ≥ 4) to account for variability. Use factorial ANOVA to isolate effects of structural variables on activity. Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay sensitivity .

Q. What methodologies are recommended for assessing the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (). Conduct (i) in silico predictions of physicochemical properties (e.g., logP, biodegradability) using EPI Suite or TEST software; (ii) laboratory studies on hydrolysis/photolysis under varying pH/UV conditions; and (iii) ecotoxicology assays (e.g., Daphnia magna LC₅₀). Long-term field studies (≥5 years) track bioaccumulation in soil/water systems using LC-MS/MS for quantification .

Q. How can contradictions in spectroscopic or biological data be resolved during characterization?

  • Methodological Answer : Contradictions in NMR/MS data may arise from tautomerism or impurities. Re-crystallize the compound and re-acquire spectra under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃). For biological discrepancies (e.g., inconsistent IC₅₀ values), verify assay reproducibility via inter-laboratory validation and use orthogonal assays (e.g., SPR vs. fluorescence polarization). Apply principal component analysis (PCA) to identify outliers in high-throughput datasets .

Q. What advanced models are suitable for studying the compound’s interaction with molecular targets (e.g., enzymes or receptors)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict binding modes to targets like kinases or GPCRs. Validate with SPR (surface plasmon resonance) for binding kinetics (Kₐ, Kₐ) or CRISPR-edited cell lines to confirm target specificity. For in vivo mechanistic studies, use transgenic rodent models (e.g., knockouts) to isolate pathways affected by the compound .

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